Superior DPP8 Inhibitory Potency of the Pyrrolidine Moiety vs. Piperidine Analog
In a direct comparison within a study on DPP8 inhibitors, the derivative (1S)-1-cyclohexyl-2-oxo-2-pyrrolidin-1-ylethanamine, which contains the core 2-oxo-2-pyrrolidin-1-yl scaffold, exhibited an IC₅₀ of 78 nM. This is an 18.6-fold greater potency than the corresponding piperidine analog, (1S)-1-cyclohexyl-2-oxo-2-piperidin-1-ylethanamine, which had an IC₅₀ of 1448 nM [1]. This stark difference underscores the critical and non-interchangeable role of the five-membered pyrrolidine ring in achieving high-affinity target engagement for this enzyme.
| Evidence Dimension | DPP8 enzyme inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 78 nM (for (1S)-1-cyclohexyl-2-oxo-2-pyrrolidin-1-ylethanamine derivative) |
| Comparator Or Baseline | (1S)-1-cyclohexyl-2-oxo-2-piperidin-1-ylethanamine: 1448 nM |
| Quantified Difference | 18.6-fold more potent (1448 nM / 78 nM) |
| Conditions | In vitro enzyme inhibition assay on recombinantly expressed human DPP8 (Homo sapiens) |
Why This Matters
This data provides quantifiable evidence that the pyrrolidine-based scaffold is not functionally equivalent to its piperidine analog, directly impacting the procurement choice for any project targeting DPP8 or similar proteases where this scaffold is a known pharmacophore.
- [1] Jiaang, W.T.; Chen, Y.S.; Hsu, T.; Wu, S.H.; Chien, C.H.; Chang, C.N.; Chang, S.P.; Lee, S.J.; Chen, X. (2005). Novel isoindoline compounds for potent and selective inhibition of prolyl dipeptidase DPP8. Bioorg. Med. Chem. Lett., 15, 687-691. Data extracted from BRENDA. View Source
